molecular formula C13H17FN2O4S B508821 1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide CAS No. 701221-02-5

1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B508821
CAS No.: 701221-02-5
M. Wt: 316.35g/mol
InChI Key: BIJZEEWDNNKSMK-UHFFFAOYSA-N
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Description

“1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide” is a chemical compound with the molecular formula C13H17FN2O4S . Unfortunately, there is limited information available about this specific compound in the literature.


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its molecular formula, C13H17FN2O4S . It likely contains a piperidine ring sulfonylated at one position, carboxamidated at the 4-position, and attached to a 5-fluoro-2-methoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature .

Mechanism of Action

The mechanism of action of “1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide” is not provided in the available literature. It’s important to note that the mechanism of action for a compound can depend on its intended use, which is not specified for this compound .

Safety and Hazards

The safety and hazards associated with “1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide” are not detailed in the available literature . As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

The future directions for “1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide” are not specified in the available literature . The potential applications of this compound could be vast, depending on its properties and effects.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-20-11-3-2-10(14)8-12(11)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJZEEWDNNKSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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